molecular formula C14H14N4O3 B090919 N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide CAS No. 17353-82-1

N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide

Cat. No. B090919
CAS RN: 17353-82-1
M. Wt: 286.29 g/mol
InChI Key: SSRBFTSNCIQBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide, commonly known as HCBIM, is a synthetic compound that has gained significant attention in the scientific community for its potential use in various research applications. HCBIM is a potent inhibitor of histone deacetylase (HDAC), which plays a crucial role in gene expression regulation.

Mechanism of Action

HCBIM exerts its biological effects by inhibiting N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide, which plays a crucial role in gene expression regulation. This compound inhibitors, such as HCBIM, alter the acetylation status of histones, leading to changes in chromatin structure and gene expression. HCBIM has been shown to selectively inhibit N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide6, which is involved in the regulation of various cellular processes, including protein degradation, cell migration, and immune response.
Biochemical and Physiological Effects
HCBIM has been shown to have various biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells, reducing oxidative stress and inflammation in the brain, and improving cardiovascular function. HCBIM has also been shown to enhance the immune response by increasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of HCBIM is its potent inhibitory activity against N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide6. HCBIM has also been shown to have low toxicity and good bioavailability, making it an attractive candidate for further development. However, one of the limitations of HCBIM is its complex synthesis method, which requires expertise in organic chemistry. Additionally, more studies are needed to determine the optimal dosage and treatment duration for HCBIM in various research applications.

Future Directions

There are many future directions for the research and development of HCBIM. One potential application is in the treatment of cancer, where HCBIM may be used in combination with other chemotherapeutic agents to enhance their efficacy. HCBIM may also be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it may help to reduce oxidative stress and inflammation in the brain. Additionally, HCBIM may be used to improve cardiovascular function in patients with hypertension and other cardiovascular diseases. Further studies are needed to explore the full potential of HCBIM in various research applications.
Conclusion
In conclusion, HCBIM is a synthetic compound that has gained significant attention in the scientific community for its potential use in various research applications. HCBIM is a potent inhibitor of N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide6, which plays a crucial role in gene expression regulation. HCBIM has been shown to have various biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells, reducing oxidative stress and inflammation in the brain, and improving cardiovascular function. HCBIM has many future directions for research and development, including its potential use in cancer treatment, neurodegenerative diseases, and cardiovascular diseases.

Synthesis Methods

HCBIM is synthesized through a multistep process that involves the reaction of 4-nitrophenol with sodium hydroxide to form the corresponding sodium salt, followed by reaction with 4-aminophenol to form the intermediate. The intermediate is then reacted with N,N'-carbonyldiimidazole to form the final product, HCBIM. The synthesis of HCBIM is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

HCBIM has been extensively studied for its potential use in various research applications, including cancer treatment, neurodegenerative diseases, and cardiovascular diseases. HCBIM has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. HCBIM has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, HCBIM has been shown to improve cardiovascular function by reducing blood pressure and improving endothelial function.

properties

IUPAC Name

N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c15-13(17-19)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(16)18-20/h1-8,19-20H,(H2,15,17)(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRBFTSNCIQBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)OC2=CC=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.